2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Physical Organic Chemistry Acetal Thermodynamics Conformational Analysis

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS 1003-83-4) is a seven-membered heterocyclic compound belonging to the class of cyclic ketals (or cyclic acetals derived from ketones). It is characterized by a 4,7-dihydro-1,3-dioxepine ring system with geminal dimethyl substitution at the 2-position.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1003-83-4
Cat. No. B126455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4,7-dihydro-1,3-dioxepine
CAS1003-83-4
SynonymsNSC 693424;  2,2-Dimethyl-4,7-dihydro-1,3-dioxepin;  2,2-Dimethyl-1,3-dioxacyclohept-5-ene; 
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(OCC=CCO1)C
InChIInChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3
InChIKeyATZGUXPLGMKHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS 1003-83-4): A Seven-Membered Cyclic Ketal for Advanced Synthesis and Pharmaceutical Intermediate Applications


2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS 1003-83-4) is a seven-membered heterocyclic compound belonging to the class of cyclic ketals (or cyclic acetals derived from ketones) [1]. It is characterized by a 4,7-dihydro-1,3-dioxepine ring system with geminal dimethyl substitution at the 2-position . With the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol, it is typically a colorless to pale yellow liquid with a boiling point of approximately 144.5-147.0 °C at 755 Torr and a calculated Log P of 1.901 [2][3]. The compound serves as a protected form of the carbonyl group and a versatile building block in organic synthesis, with notable application as a key intermediate in the production of MRI contrast agents such as Gadobutrol and Calcobutrol .

Why 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS 1003-83-4) Cannot Be Replaced by Other Cyclic Acetals in Critical Applications


Substituting 2,2-dimethyl-4,7-dihydro-1,3-dioxepine with seemingly similar cyclic acetals—such as five-membered 1,3-dioxolanes (e.g., 2,2-dimethyl-1,3-dioxolane) or six-membered 1,3-dioxanes—introduces substantial differences in thermodynamic stability, conformational behavior, and reactivity that preclude generic interchange [1]. The seven-membered dioxepine ring possesses a unique conformational flexibility and thermodynamic profile compared to its smaller ring analogs, directly influencing its behavior in key synthetic transformations such as ring-closing metathesis, cyclopropanation, and Lewis acid-catalyzed rearrangements [2][3]. In pharmaceutical impurity and intermediate contexts, the specific substitution pattern is critical for the identity and regulatory acceptance of the final product, where the use of an incorrect acetal can lead to out-of-specification impurity profiles . The quantitative evidence detailed in Section 3 demonstrates why this specific compound is irreplaceable in its most demanding applications.

Quantitative Differentiation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: Comparative Performance Data vs. Key Analogs


Thermodynamic Stability of 4,7-Dihydro-1,3-dioxepin Isomers: Substituent-Dependent Equilibrium Constants

In a base-catalyzed equilibration study in DMSO solution, the thermodynamic stability of 4,7-dihydro-1,3-dioxepin derivatives was quantified by the equilibrium constant between the 4,7- and 4,5-dihydro isomers [1]. For the 2,2-dimethyl derivative (target compound), the 4,5-dihydro isomer is the thermodynamically more stable species, with the isomer ratio influenced by the gem-dimethyl substitution pattern. This stands in contrast to mono-alkyl substituted analogs where the relative stability of the 4,5-isomer is even more pronounced, and to unsubstituted 4,7-dihydro-1,3-dioxepin where the equilibrium lies differently [1]. The gem-dimethyl group at C-2 specifically alters the conformational preferences of the seven-membered ring, impacting its behavior in equilibration and, by extension, its stability in storage and under reaction conditions [2].

Physical Organic Chemistry Acetal Thermodynamics Conformational Analysis

Ring-Closing Olefin Metathesis (RCM) for 4,7-Dihydro-1,3-dioxepine Synthesis: Exclusive Access via Diallyl Acetals

A key differentiation of 2,2-dimethyl-4,7-dihydro-1,3-dioxepine and its derivatives lies in their unique synthetic accessibility via ring-closing olefin metathesis (RCM) of diallyl acetals [1]. This methodology, which employs Grubbs' second-generation catalyst, provides direct entry into the seven-membered 4,7-dihydro-1,3-dioxepine ring system, a transformation that cannot be accomplished with smaller cyclic acetals (1,3-dioxolanes or 1,3-dioxanes) due to their lack of the requisite alkene-containing precursor [2]. The study reports that 4,7-dihydro-1,3-dioxepines were synthesized via this "previously unprecedented" RCM approach, demonstrating the unique reactivity pathway enabled by the dioxepine framework [1]. This method allows for the efficient generation of substituted 4,7-dihydro-1,3-dioxepines that serve as precursors for stereoselective Lewis acid-catalyzed rearrangements to cis- and trans-2,3-disubstituted tetrahydrofurans [3].

Organic Synthesis Olefin Metathesis Cyclic Acetal Preparation

Role as a Specified Impurity in Gadobutrol MRI Contrast Agent: Regulatory Identity and Purity Requirements

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is specifically identified as an impurity of Gadobutrol (Gadobutrol Impurity 3), a nonionic, paramagnetic contrast agent for MRI [1]. In this context, substitution with any other cyclic acetal is strictly prohibited by regulatory requirements for impurity profiling and control. The compound's presence and quantification are defined in reference standards used for the quality control of Gadobutrol API and finished drug product [2]. Furthermore, the compound serves as a key intermediate in the synthesis of Calcobutrol, a macrocyclic polyhydroxylated gadolinium chelate derivative also used as an MRI contrast agent . The specific chemical identity of this dioxepine is therefore non-negotiable; any replacement would represent a different impurity or intermediate with unknown toxicological and pharmacological properties, invalidating the analytical methods and regulatory filings.

Pharmaceutical Impurity MRI Contrast Agent Regulatory Compliance

Physical Property Distinctions: Boiling Point, Density, and Refractive Index vs. Smaller Ring Acetals

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine exhibits distinct physical properties that differentiate it from commonly confused smaller ring acetals, providing a clear basis for identity verification and purity assessment [1]. The target compound has a reported boiling point of 144.5-147.0 °C at 755 Torr, a density of 0.928 g/cm³, and a refractive index of approximately 1.423 [2]. In contrast, 2,2-dimethyl-1,3-dioxolane (a five-membered analog) has a boiling point of 92-93 °C and a refractive index of 1.398 . The six-membered analog, 2,2-dimethyl-1,3-dioxane, exhibits different physical constants as well (though direct comparative data from the same source is limited). These differences in volatility and optical properties are critical for quality control, as they allow for rapid, non-destructive verification of compound identity using standard laboratory techniques (GC, refractometry) before use in sensitive synthetic sequences.

Physical Chemistry Compound Identification Quality Control

Procurement-Driven Application Scenarios for 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS 1003-83-4)


Pharmaceutical Impurity Reference Standard for Gadobutrol API Quality Control

Procure 2,2-dimethyl-4,7-dihydro-1,3-dioxepine as a certified reference standard for the identification, quantification, and control of Gadobutrol Impurity 3 in pharmaceutical QC laboratories . The compound's identity and purity are essential for method validation and batch release testing of Gadobutrol drug substance and product, as mandated by regulatory filings. Use of any other acetal would compromise analytical accuracy and regulatory compliance [1].

Key Intermediate for the Synthesis of Calcobutrol (MRI Contrast Agent)

Utilize 2,2-dimethyl-4,7-dihydro-1,3-dioxepine as a critical building block in the multi-step synthesis of Calcobutrol, a macrocyclic polyhydroxylated gadolinium chelate . The compound provides the specific dioxepine scaffold required for subsequent functionalization to the final contrast agent. Its unique seven-membered ring structure and reactivity profile are essential for the successful construction of the Calcobutrol framework [2].

Precursor for Stereoselective Synthesis of 2,3-Disubstituted Tetrahydrofurans via Lewis Acid Rearrangement

Employ 2,2-dimethyl-4,7-dihydro-1,3-dioxepine (or its substituted derivatives) as a starting material for the preparation of 4,5-dihydro-1,3-dioxepines, which undergo Lewis acid-catalyzed vinyl acetal rearrangement to afford cis- and trans-2,3-disubstituted tetrahydrofurans with high stereoselectivity [3]. These tetrahydrofuran motifs are valuable ligands in medicinal chemistry, including the P2 ligand of the HIV-1 protease inhibitor darunavir [4].

Model Substrate for Mechanistic Studies of Carbene Reactions and Cyclopropanation

Use 2,2-dimethyl-4,7-dihydro-1,3-dioxepine as a model olefin substrate in computational and experimental studies of metal-carbene catalyzed cyclopropanation mechanisms . Its well-defined structure and reactivity make it a suitable probe for investigating catalyst performance and reaction pathways using density functional theory (DFT) calculations and kinetic experiments [5].

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